molecular formula C19H20N4O3 B11386541 5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11386541
M. Wt: 352.4 g/mol
InChI Key: KCDZMAUHEKCPOK-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from the corresponding amine through diazotization followed by azidation.

    Substitution Reactions: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable base.

    Benzylation and Carboxamidation: The methoxybenzyl group is typically introduced via a nucleophilic substitution reaction, while the carboxamide group is formed through an amidation reaction using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, given its structural features.

Medicine

Medicinally, triazole derivatives are known for their role as enzyme inhibitors, particularly in the inhibition of cytochrome P450 enzymes. This compound might be explored for its potential as a therapeutic agent in treating various diseases.

Industry

Industrially, triazole compounds are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in these areas due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: Lacks the methoxybenzyl and methylphenyl groups.

    N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide: Lacks the hydroxymethyl and methylphenyl groups.

Uniqueness

The unique combination of hydroxymethyl, methoxybenzyl, and methylphenyl groups in 5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-13-5-3-4-6-17(13)23-21-16(12-24)18(22-23)19(25)20-11-14-7-9-15(26-2)10-8-14/h3-10,24H,11-12H2,1-2H3,(H,20,25)

InChI Key

KCDZMAUHEKCPOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)CO

Origin of Product

United States

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